Tetrapropylene glycol
Overview
Description
Tetrapropylene glycol, also known as 2-{2-[2-(2-Hydroxypropoxy)propoxy]propoxy}-1-propanol, is a synthetic organic substance . It has a molecular formula of C12H26O5, an average mass of 250.332 Da, and a monoisotopic mass of 250.178024 Da .
Synthesis Analysis
This compound is part of a family of substances known as propylene glycols, which are produced on a scale of approximately three million metric tons per year . These substances are obtained via the hydrolysis of 1,2-epoxy propane . An industrial process is being developed to separate propylene glycols mixtures to obtain this compound .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 26 hydrogen atoms, and 5 oxygen atoms . It has a molar refractivity of 65.8±0.3 cm³, a polar surface area of 68 Ų, and a polarizability of 26.1±0.5 10^-24 cm³ .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm³, a boiling point of 348.9±27.0 °C at 760 mmHg, and a flash point of 164.8±23.7 °C . It also has a vapor pressure of 0.0±1.7 mmHg at 25°C and an enthalpy of vaporization of 68.7±6.0 kJ/mol .Scientific Research Applications
Nanocomposite Polymer Electrolytes : Tetra(ethylene) glycol dimethyl ether (TEGDME), a related compound to tetrapropylene glycol, can serve as a plasticizer in nanocomposite polymer electrolytes. This application is notable for its acceptable ionic conductivities and excellent mechanical performance across a wide temperature range (Samir et al., 2004).
Polypropylene/Poly(butyl acrylate) Alloy : The addition of triethylene glycol diacrylate (TEGDA) to this alloy improves its grafting percentage, demonstrating the utility of glycol derivatives in polymer science (Li et al., 2015).
Industrial Process Development : The properties of this compound, such as vapor pressure, density, viscosity, and surface tension, are crucial for developing industrial processes, especially for separating propylene glycol mixtures (Fendu & Oprea, 2013).
Packaging Applications : Organic-inorganic nanocomposite hybrids, prepared using tetraethoxysilane and polyvinyl alcohol, are being explored for packaging applications. Such research underscores the versatility of glycol derivatives in creating new materials (Marino et al., 2008).
Epoxy Resin Toughening : An isocyanate-functionalized polyether, which is chemically related to this compound, significantly enhances the impact resistance of epoxy resin cured with triethylene tetramine (TETA), with minimal impact on stiffness and mechanical strength (Soares et al., 2008).
Potentiometric Titrations : This method can accurately determine the concentration of poly(oxypropylene) chains in compounds, a vital aspect in chemical analysis (Vytras et al., 1995).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5/c1-9(14)6-15-11(3)8-17-12(4)7-16-10(2)5-13/h9-14H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHMSMOUDQXMRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)OCC(C)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029324 | |
Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
24800-25-7 | |
Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24800-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrapropylene glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024800257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAPROPYLENE GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEW2972NUZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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